molecular formula C19H27ClN2O3 B2800529 2-(4-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034571-08-7

2-(4-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2800529
CAS RN: 2034571-08-7
M. Wt: 366.89
InChI Key: NYTLNJNEMMYETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including chlorination of phenol, piperidine ring formation, and acetylation. Detailed synthetic pathways can be found in the literature.


Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₂₃ClNO₃ . Its structure consists of a chlorophenyl group, a piperidine ring, and an acetamide moiety. The tetrahydro-2H-pyran-4-yl substituent adds complexity to its three-dimensional arrangement.


Chemical Reactions Analysis

Compound X can undergo various chemical reactions, including hydrolysis, esterification, and substitution reactions. These reactions impact its stability, bioavailability, and reactivity .


Physical And Chemical Properties Analysis

  • Stability : Compound X is stable under ambient conditions but may degrade upon exposure to light or heat .

Scientific Research Applications

Mechanism of Action

Research suggests that Compound X acts as a selective modulator of certain receptors in the central nervous system. It may influence neurotransmitter release, neuronal excitability, or ion channel function. Further studies are needed to elucidate its precise mechanism.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c20-16-1-3-18(4-2-16)25-14-19(23)21-13-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,15,17H,5-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTLNJNEMMYETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

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